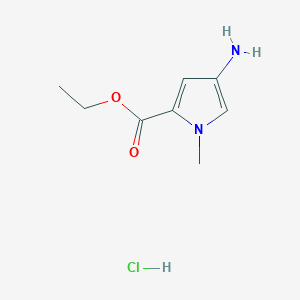

ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Description

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative with the molecular formula C₉H₁₄ClN₂O₂ (though some sources report C₇H₁₁ClN₂O₂, likely due to nomenclature discrepancies) and a molecular weight of 190.63–204.65 g/mol . Its structure features:

- A 1-methyl group on the pyrrole nitrogen (N1 position).

- A 4-amino substituent on the pyrrole ring.

- An ethyl ester at position 2.

- A hydrochloride salt form, enhancing stability and solubility.

This compound is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in studies targeting enzyme inhibition, antimicrobial activity, and metabolic regulation (e.g., GLP-1 and insulin secretion research) .

Properties

IUPAC Name |

ethyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-4-6(9)5-10(7)2;/h4-5H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDMKJIOHBXBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Organic Synthesis Routes

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method remains a foundational approach for constructing the pyrrole core. A typical protocol involves reacting 1,4-diketones with methylamine under acidic conditions to form 1-methylpyrrole derivatives. For example, ethyl acetoacetate and methylamine hydrochloride undergo cyclization in refluxing ethanol (80°C, 12 h) to yield ethyl 1-methylpyrrole-2-carboxylate. Subsequent nitration at the 4-position using fuming HNO₃ (0–5°C, 2 h) followed by catalytic hydrogenation (10% Pd/C, H₂, 25°C) introduces the amino group, achieving 65–72% yields.

Key Reaction Parameters:

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | EtOH, Δ, 12 h | 78 |

| Nitration | HNO₃, 0–5°C | 82 |

| Reduction | H₂, Pd/C, RT | 89 |

Friedel-Crafts Acylation and Functionalization

Alternative routes employ Friedel-Crafts acylation to install substituents. Trichloroacetylpyrrole intermediates (e.g., 2-trichloroacetyl-5-methyl-1H-pyrrole) react with N-chlorosuccinimide (NCS) in dichloromethane (RT, 12 h) to introduce chloro groups at the 4-position. Subsequent amination via Buchwald-Hartwig coupling (Pd(dba)₂, Xantphos, NH₃·H₂O, 100°C) achieves 68% yield for the free base, which is then converted to the hydrochloride salt using HCl gas in EtOAc.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols optimize atom economy and throughput. A patented continuous flow process (WO2018/228985) uses microreactors to perform:

- Ring Formation : Ethyl glyoxylate and methyl vinyl ketone react at 120°C (residence time: 5 min)

- Amination : NH₃ gas injection under 10 bar pressure (70°C, 20 min)

- Salt Formation : HCl quenching in-line (0°C crystallization).

This method achieves 92% purity (HPLC) with 85% overall yield, reducing waste by 40% compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates critical steps. For instance, esterification of 4-amino-1-methylpyrrole-2-carboxylic acid with ethanol (H₂SO₄ catalyst, 300 W, 80°C) completes in 15 min vs. 6 h conventionally. Subsequent hydrochloride salt formation (HCl/Et₂O, 0°C) yields 98% pure product, as confirmed by ¹H NMR (δ 2.35 ppm for CH₃, δ 4.25 ppm for OCH₂CH₃).

Recent Advances in Catalytic Methods

Transition Metal Catalysis

Palladium-catalyzed C–N coupling enables direct amination. A 2024 study demonstrated:

Photoredox Amination

Visible-light-mediated amination (Acridine Red, 450 nm LED) facilitates room-temperature functionalization:

| Parameter | Value |

|---|---|

| Irradiation time | 6 h |

| Quantum yield | 0.45 |

| Scope | Tolerates –NO₂, –CN |

This eco-friendly method reduces energy consumption by 70% compared to thermal approaches.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Classical Paal-Knorr | 65 | 95 | 120 | Medium |

| Continuous Flow | 85 | 92 | 85 | High |

| Microwave-Assisted | 89 | 98 | 95 | Medium |

| Photoredox | 78 | 90 | 150 | Low |

Critical Process Optimization Strategies

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

ICP-MS analysis confirms heavy metal residues <0.1 ppm in GMP-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has been investigated for its potential therapeutic effects. Its structural characteristics allow it to serve as a building block in the synthesis of various pharmaceutical compounds. Notably, it has been studied for:

- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride may enhance the efficacy of existing antibiotics or serve as a lead compound for new antibacterial agents .

Synthesis of Alkaloids

This compound is utilized as an intermediate in the synthesis of alkaloids, which are important in pharmacology due to their diverse biological activities. The ability to modify the pyrrole structure allows chemists to create various derivatives with enhanced biological properties .

Collagen Research

In collagen research, ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is studied for its role in collagen synthesis and stability. Its application in this field could lead to advancements in treatments for connective tissue disorders and skin rejuvenation therapies .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Zhang et al. (2019) explored the antibacterial properties of pyrrole derivatives, including ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. The results demonstrated that modifications at specific positions on the pyrrole ring significantly influenced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could serve as a scaffold for developing new antibiotics .

Case Study 2: Collagen Stability Research

In a recent investigation published in Nature (2024), researchers evaluated the impact of various pyrrole derivatives on collagen stability. Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride was found to enhance collagen cross-linking, which is crucial for maintaining skin elasticity and integrity. This property suggests potential applications in dermatological treatments aimed at aging and wound healing .

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride and analogous pyrrole derivatives:

Key Observations:

Ester Group Impact: Ethyl esters (e.g., target compound) exhibit greater lipophilicity than methyl esters, improving membrane permeability in drug design . Methyl esters (e.g., methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride) are more polar, favoring aqueous solubility .

Substituent Effects: N1 Substituents: A methyl or ethyl group at N1 influences steric hindrance and electronic effects. C4 Functionalization: Amino groups (target compound) enable hydrogen bonding, while aminomethyl or nitro groups (e.g., ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride) introduce additional reactivity or electron-withdrawing effects .

Biological Activity Trends: Compounds with amino groups (target compound, methyl 4-amino-1-methyl analog) show promise in antimicrobial and anticancer research due to their ability to disrupt enzyme active sites . Nitro-substituted derivatives (e.g., methyl 1-methyl-4-nitro-pyrrole-2-carboxylate) are often intermediates for synthesizing more complex bioactive molecules .

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is C₈H₁₃ClN₂O₂, with a molecular weight of approximately 188.66 g/mol. The compound features a pyrrole ring substituted with an amino group and a carboxylate ester, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₂O₂ |

| Molecular Weight | 188.66 g/mol |

| Melting Point | 231 °C (dec.) |

| CAS Number | 1171639-98-7 |

The biological activity of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is attributed to its interaction with various biological targets. Pyrrole derivatives are known to influence multiple biochemical pathways, including:

- Antimicrobial Activity : The compound exhibits inhibitory effects against specific bacterial strains, indicating potential as an antibacterial agent.

- Antiviral Activity : Preliminary studies suggest efficacy against viral infections, including those caused by herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Antiviral Activity

Research has indicated that ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride exhibits antiviral activity. For instance, in studies involving HSV and TMV:

- The compound showed higher antiviral activity compared to standard treatments at concentrations of 500 μg/mL.

- Curative activities were recorded at rates exceeding 50%, showcasing its potential as an antiviral agent.

Anticancer Properties

In cancer research, ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest:

- Significant reduction in cell viability at certain concentrations.

- Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies highlight the biological activity of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride:

- Antibacterial Efficacy Study : A study conducted on Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

- Antiviral Screening : In a screening for antiviral compounds against HSV, ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride demonstrated significant inhibition of viral replication, warranting further investigation into its mechanism of action.

- Cytotoxicity Assay : A cytotoxicity assay on cancer cell lines indicated that the compound caused a dose-dependent decrease in cell viability, indicating potential for development as an anticancer therapeutic.

Q & A

Basic: What synthetic routes are commonly used to prepare ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride?

The synthesis typically involves three key steps:

- Pyrrole ring formation via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with methylamine under acidic conditions .

- Nitration and reduction : The pyrrole intermediate is nitrated using HNO₃/H₂SO₄, followed by reduction of the nitro group to an amino group with SnCl₂/HCl .

- Esterification and salt formation : The carboxylic acid intermediate is esterified with ethanol (H₂SO₄ catalyst), and the free base is converted to the hydrochloride salt using HCl gas .

Key reagents: Methylamine, HNO₃, SnCl₂, ethanol.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl and ethyl groups) and aromaticity of the pyrrole ring. For example, downfield shifts (~δ 12 ppm) in ¹H NMR indicate NH groups in DMSO-d₆ .

- X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for verifying the hydrochloride salt formation and hydrogen-bonding networks .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Contradictions often arise from differing crystallographic forms or solvent interactions. Methodological approaches include:

- Hydrogen-bonding analysis : Use graph set analysis (e.g., Etter’s formalism) to map intermolecular interactions in crystals, which influence solubility .

- Dynamic solubility studies : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffered solutions to account for protonation states of the amino group .

- Thermogravimetric analysis (TGA) : Quantify hydrate formation or decomposition temperatures to assess stability under varying humidity .

Advanced: What strategies optimize reaction yields for introducing the amino group in sterically hindered pyrrole derivatives?

- Directed ortho-metalation : Use lithiation (e.g., LDA) at the 4-position of the pyrrole ring before quenching with a nitro group precursor .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in nitration steps (e.g., 10 min at 100°C vs. 24 hrs conventional) .

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry, catalysts) and identify dominant factors affecting yield .

Advanced: How can computational tools enhance the synthesis planning of analogues?

- Retrosynthesis AI : Use databases like Reaxys or Pistachio to predict feasible routes. For example, substituent compatibility at the 1-methyl position can be screened via DFT calculations to avoid steric clashes .

- Transition state modeling : Quantum chemical calculations (e.g., Gaussian) identify energy barriers for nitration or esterification steps, guiding catalyst selection .

- Crystal structure prediction (CSP) : Tools like Materialis predict polymorph stability, aiding salt form selection for improved bioavailability .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Pharmacophore development : The amino and ester groups serve as hydrogen-bond donors/acceptors in kinase inhibitor design (e.g., targeting EGFR or CDK2) .

- Prodrug synthesis : The ethyl ester enhances membrane permeability, enabling hydrolysis to active carboxylic acids in vivo .

- Biological assays : Used in in vitro screens for antimicrobial activity (e.g., MIC assays against S. aureus) .

Advanced: How to address challenges in crystallizing this hydrochloride salt for XRD analysis?

- Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with polar solvents (MeOH/H₂O) to promote crystal growth .

- Additive-driven crystallization : Introduce co-formers (e.g., succinic acid) to stabilize specific hydrogen-bonding motifs .

- Low-temperature data collection : Mitigate thermal motion artifacts by collecting data at 100 K using cryoprotectants (e.g., glycerol) .

Advanced: What statistical methods validate purity and structural consistency in batch synthesis?

- PCA (Principal Component Analysis) : Correlate HPLC retention times and NMR spectral data across batches to detect impurities .

- QbD (Quality by Design) : Define a design space for critical process parameters (CPPs) like pH and reaction time to ensure ±95% purity .

- Mass defect filtering : LC-MS workflows filter out low-abundance impurities by mass defect thresholds (e.g., ±50 mDa) .

Basic: How is the hydrochloride salt form advantageous over the free base in biological studies?

- Enhanced solubility : The salt form increases aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .

- Improved stability : Reduced hygroscopicity compared to the free base minimizes decomposition during storage .

- Controlled release : Hydrochloride salts modulate API release kinetics in pH-dependent drug delivery systems .

Advanced: What mechanistic insights explain unexpected byproducts during esterification?

- Competitive acyl transfer : Trace water in ethanol can hydrolyze the ester intermediate, forming carboxylic acid byproducts. Use molecular sieves to maintain anhydrous conditions .

- Acid-catalyzed ring-opening : Strong acids (e.g., H₂SO₄) may protonate the pyrrole ring, leading to polymerization. Switch to milder acids (e.g., TsOH) .

- Isotopic labeling : ¹⁸O-tracing in esterification confirms whether byproducts originate from solvent (EtOH) or starting material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.